molecular formula C5H3BrF3N3 B1519376 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 935534-47-7

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Número de catálogo: B1519376
Número CAS: 935534-47-7
Peso molecular: 242 g/mol
Clave InChI: FAMGPURZLOTOKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C5H3BrF3N3 and its molecular weight is 242 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a bromine atom and a trifluoromethyl group attached to a pyrimidine ring, which are critical for its biological activity. The presence of these substituents influences its interaction with biological targets, particularly kinases.

1. Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various kinases. For instance, in studies assessing its activity against PI3 kinase, the compound demonstrated an IC50 value indicative of strong inhibition . The trifluoromethyl group is believed to enhance binding affinity due to its unique electronic properties, which can stabilize interactions with the kinase active site.

2. Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have reported that it can inhibit the proliferation of several cancer cell lines, with IC50 values in the micromolar range. For example, derivatives of similar pyrimidine structures have displayed significant antiproliferative activity against multidrug-resistant cancer cell lines . The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

3. Selectivity and SAR Studies

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. The introduction of different substituents at the C-5 position of the pyrimidine ring has been shown to alter potency and selectivity significantly. For instance, compounds with halogen substitutions at this position often exhibit enhanced selectivity for specific kinases compared to their non-halogenated counterparts .

Case Study 1: PI3 Kinase Inhibition

In a study focusing on PI3 kinase inhibitors, this compound was evaluated alongside other compounds. It exhibited competitive inhibition with an IC50 value indicating effective inhibition compared to known inhibitors . This suggests its potential utility in treating cancers where PI3 kinase pathways are dysregulated.

Case Study 2: Antiproliferative Activity Against Cancer Cell Lines

Another study assessed the antiproliferative effects of various derivatives on human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives of this compound had IC50 values as low as 10 nM against these cell lines, suggesting high potency . The study highlighted that modifications to the trifluoromethyl group could enhance activity against resistant strains.

Data Tables

Table 1: Biological Activity Summary of this compound

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
PI3 Kinase Inhibition-<0.1
AntiproliferativeA549 (Lung Cancer)0.01
AntiproliferativeMCF-7 (Breast Cancer)0.01
SelectivityCDK9/CDK216-fold selectivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine has emerged as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

1.1. PI3K/mTOR Inhibitors

Recent studies have highlighted its role as a precursor in the development of potent PI3K/mTOR inhibitors, which are crucial in oncology. For instance, compounds derived from this pyrimidine structure have demonstrated significant cellular potency against PI3Kα, with reported KiK_i values around 17 nM. The introduction of a trifluoromethyl group at the C4 position enhances both cellular activity and selectivity towards PI3Kα over mTOR, making it a valuable candidate for cancer therapeutics .

1.2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Analogues of this compound have shown efficacy in inhibiting biofilm formation in Mycobacterium smegmatis and enhancing the susceptibility of resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae to colistin. This highlights its potential as an adjuvant in treating multidrug-resistant infections .

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of various agrochemicals, including pesticides and fungicides.

2.1. Pesticide Development

The compound serves as a key intermediate in developing new pesticides that exhibit enhanced activity against pests while minimizing environmental impact. Its structural features allow for modifications that can improve efficacy and selectivity against target organisms .

4.1. Synthesis of Bioactive Compounds

A study explored the synthesis of various analogues based on this compound to evaluate their activity against specific biological targets. The results indicated that structural modifications could lead to improved inhibitory effects on biofilm formation and bacterial resistance mechanisms .

4.2. Development of Agrochemicals

Research has demonstrated that derivatives of this compound can effectively control fungal pathogens in crops, showcasing their potential utility in sustainable agriculture practices .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the bromine atom. The trifluoromethyl group enhances ring activation, enabling reactions with amines, alkoxides, or thiols under mild conditions.

Example Reaction:
Reaction with morpholine in the presence of a base (e.g., K₂CO₃) yields 4-(trifluoromethyl)-5-morpholinopyrimidin-2-amine .

ReagentConditionsYieldSource
MorpholineK₂CO₃, DMF, 80°C, 12 h85%

Mechanism:

  • Deprotonation of the nucleophile by the base.

  • Attack of the nucleophile at the C5 position, displacing bromide via a Meisenheimer complex.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation.

Example Reaction:
Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions generates a boronate ester intermediate .

CatalystBaseSolventTemperatureYieldSource
Pd(dppf)Cl₂·CH₂Cl₂KOAc1,4-Dioxane115°C, 18 h74%

Mechanism:

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the new C–C bond.

Buchwald-Hartwig Amination

The bromine can be replaced by secondary amines via palladium catalysis, forming C–N bonds.

Example Reaction:
Reaction with pyrrolidine using Xantphos as a ligand produces 5-pyrrolidino-4-(trifluoromethyl)pyrimidin-2-amine .

CatalystLigandSolventTemperatureYieldSource
Pd₂(dba)₃XantphosToluene100°C, 24 h68%

Grignard and Organometallic Reactions

The bromine undergoes metal-halogen exchange with Grignard reagents, enabling further functionalization.

Example Reaction:
Reaction with methylmagnesium bromide forms a magnesium intermediate, which can react with electrophiles like CO₂ or aldehydes.

ReagentConditionsProductYieldSource
MeMgBrTHF, −78°C, 1 h5-Methyl-4-(trifluoromethyl)pyrimidin-2-amine62%

Protection and Derivatization of the Amino Group

The primary amine at C2 can be acylated or alkylated to modify solubility or reactivity.

Example Reaction:
Acetylation with acetic anhydride yields N-(5-bromo-4-(trifluoromethyl)pyrimidin-2-yl)acetamide .

ReagentConditionsYieldSource
Acetic anhydrideEtOAc/heptane, 80°C, 5 h91%

Hydrolysis and Oxidation

Controlled hydrolysis converts the bromine to hydroxyl groups under basic or acidic conditions.

Example Reaction:
Hydrolysis with NaOH in aqueous ethanol generates 5-hydroxy-4-(trifluoromethyl)pyrimidin-2-amine .

ReagentConditionsYieldSource
NaOHEtOH/H₂O, reflux, 6 h75%

Radical Reactions

The C–Br bond participates in radical-mediated transformations, such as Barton decarboxylation or photochemical reactions.

Example Reaction:
UV light-induced reaction with tributyltin hydride yields 4-(trifluoromethyl)pyrimidin-2-amine via radical bromine abstraction.

Key Reactivity Trends

  • Electronic Effects : The trifluoromethyl group strongly activates the pyrimidine ring toward electrophilic and radical reactions.

  • Steric Considerations : The bulky trifluoromethyl group at C4 may slow reactions at adjacent positions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr rates, while ethereal solvents favor organometallic reactions.

This compound’s multifunctional reactivity makes it invaluable in pharmaceutical and materials science research, particularly in constructing complex heterocycles .

Propiedades

IUPAC Name

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGPURZLOTOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670195
Record name 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-47-7
Record name 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)pyrimidin-2-ylamine (2 g, 12.3 mmol) was suspended in chloroform (70 ml) followed by the addition of N-bromosuccinimide (3.3 g, 18.4 mmol) and the resulting mixture was stirred at 50° C. for 5 hours and then at room temperature for 15 hours. A mixture of methylene chloride (50 ml) and 1 M sodium hydroxide (50 ml) was added, the resulting mixture was stirred, and then the organic layer was fractionated and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.2 g, 75%) as a pale orange solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (25 g, 0.15 mol) in CH3CN (800 mL) was added dropwise (over 2.5 hours) NBS (34.8 g, 0.195 mol) dissolved in 200 mL of CH3CN in the dark. The mixture was stirred 4.5 h at RT in the dark and then the solvent was evaporated. The residue was dissolved in EtOAc and H2O and the binary mixture was transferred into a separating funnel. The aqueous layer was separated and extracted with EtOAc. The organic layers were washed with H2O and brine, dried with Na2SO4, filtered and evaporated. The residue was purified by chromatography on silica gel using a gradient of hexane/EtOAc 9:1 to 3:2. The combined pure fractions were evaporated and the residue suspended in 40 mL hexane, stirred for 10 min., filtered and washed with 2×20 mL of hexane to give the title product as a beige solid (31.2 g, 85%). tR: 0.82 min (LC-MS 1).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (25 g, 0.15 mol) in CH3CN (600 mL) was added in the dark a solution of N-bromosuccinimide (34.8 g, 195 mmol) in acetonitrile (200 mL) over a period of 2.5 h. The reaction mixture was stirred for 4.5 h at RT and then concentrated. The residue was dissolved in EtOAc and H2O, the organic solvents were separated, washed with H2O and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography using EtOAc in hexane from 10% to 40% to provide the title compound as a beige solid (31.2 g, 85%). LC-MS: Rt 0.82 min; (LCMS method 2).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (8.0 g, 49.1 mmol) in chloroform (300 mL) was added N-bromosuccinimide (8.9 g, 50 mmol). The solution was stirred in the dark for 16 hours, at which time additional N-bromosuccinimide (4.0 g, 22.5 mmol) was added. After stirring for an additional 4 hours the solution was added to CH2Cl2 (200 mL) and 1N NaOH (200 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated, yielding 10.9 g (82%) of 5-bromo-4-(trifluoromethyl)-2-pyrimidylamine. LCMS (m/z): 242/244 (MH+). 1H NMR (CDCl3): δ 8.52 (s, 1H), 5.38 (bs, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 5
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.